Patent-Validated Utility: 8-Chloro-7-methoxy Isomer Explicitly Claimed Alongside 6-Methoxy Isomer in HBV cccDNA Inhibitor Program
In US Patent Application US20220388972A1 (Hoffmann-La Roche), the compound 3-[2-(8-chloro-7-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid is explicitly claimed as a specific embodiment of chroman-4-one-based HBV cccDNA inhibitors [1]. Crucially, the 8-chloro-6-methoxy positional isomer (3-[2-(8-chloro-6-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid) is listed as a separate, distinct compound in the same claim set [1]. This demonstrates that the 7-methoxy vs. 6-methoxy substitution is not considered equivalent by the inventors and that both regioisomers were independently pursued, affirming the differentiated value of the 7-methoxy substitution pattern for this therapeutic target. No quantitative biological activity data (IC50, EC50) for the individual isomers is disclosed in the publicly accessible patent text.
| Evidence Dimension | Patent claim status as distinct chemical entity within HBV cccDNA inhibitor series |
|---|---|
| Target Compound Data | 3-[2-(8-chloro-7-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid – claimed as embodiment (xv) |
| Comparator Or Baseline | 3-[2-(8-chloro-6-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid – separately claimed as embodiment (xv) |
| Quantified Difference | Both isomers are independently claimed; 7-methoxy and 6-methoxy patterns are treated as non-fungible. Quantitative activity comparison data not publicly available. |
| Conditions | Patent US20220388972A1; Hoffmann-La Roche; cccDNA inhibition context for HBV therapy |
Why This Matters
For procurement decisions in antiviral drug discovery, the independent patent claiming of the 7-methoxy isomer confirms that this specific regioisomer has been deliberately selected and advanced as a building block, reducing the risk that the 6-methoxy isomer is a drop-in replacement.
- [1] Hoffmann-La Roche Inc. Chroman-4-one derivatives for the treatment and prophylaxis of hepatitis B virus infection. US Patent Application US20220388972A1, published December 8, 2022. Embodiment (xv): 3-[2-(8-chloro-7-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid and 3-[2-(8-chloro-6-methoxy-4-oxo-chroman-2-yl)-5-(trifluoromethyl)phenoxy]propanoic acid listed as separate compounds. View Source
